

A Comparative Structural Analysis of VHL Ligands for PROTAC Development

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Compound of Interest		
Compound Name:	VH032-C6-NH-Boc	
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A deep dive into the structural and binding characteristics of **VH032-C6-NH-Boc** in complex with the Von Hippel-Lindau (VHL) E3 ligase, benchmarked against alternative VHL-recruiting ligands. This guide provides researchers, scientists, and drug development professionals with the essential data and methodologies for informed ligand selection in the design of Proteolysis Targeting Chimeras (PROTACs).

The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation, frequently recruited by PROTACs to eliminate pathogenic proteins. The efficacy of these bifunctional molecules is critically dependent on the affinity and binding mode of the VHL ligand. VH032 is a well-established VHL ligand, and its derivatives, such as VH032-C6-NH-Boc, are key intermediates in the synthesis of PROTACs.[1][2] This guide presents a comparative analysis of the structural and binding properties of VH032-C6-NH-Boc and other notable VHL ligands, supported by quantitative data and detailed experimental protocols.

Comparative Binding Affinities of VHL Ligands

The selection of a VHL ligand for a PROTAC is often guided by its binding affinity, which can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The following table summarizes the binding affinities of VH032 and other relevant VHL ligands.



Ligand	Binding Affinity (Kd) to VHL	Assay Method	Reference
VH032	185 nM	Isothermal Titration Calorimetry (ITC)	[3]
VH101	44 nM	Isothermal Titration Calorimetry (ITC)	[3]
VH298	288.2 nM (IC50), 110.4 nM (Ki)	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	[4]
BODIPY FL VH032	3.01 nM	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	[4]

Structural Insights into the VHL:Ligand Interaction

The crystal structure of VHL in complex with its ligands provides a molecular blueprint for understanding the key interactions that govern binding and for designing novel, more potent ligands. The cocrystal structure of VH032 with the VCB (VHL, Elongin C, and Elongin B) complex has been resolved, revealing critical hydrogen bonds and hydrophobic interactions.[5]

Notably, the hydroxyproline core of VH032 mimics the endogenous binding of Hypoxia-Inducible Factor- 1α (HIF- 1α) to VHL.[3] The tert-butyl group of VH032 occupies a hydrophobic pocket, and modifications to this group can significantly impact binding affinity.[3] For instance, replacing the tert-butyl group with a methyl side chain has been shown to reduce VHL binding affinity.[3]

While a specific crystal structure for **VH032-C6-NH-Boc** in complex with VHL is not publicly available, the existing structure of VH032 (PDB: 4W9H) serves as a robust model for understanding its binding mode. The C6-NH-Boc linker is attached to the N-terminal amide group of VH032, a common exit vector for linker attachment in PROTAC design that has been extensively utilized.[3]



Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. Below are detailed protocols for key experiments used to characterize VHL-ligand interactions.

X-Ray Crystallography of VHL-Ligand Complexes

This protocol outlines the general steps for determining the crystal structure of a VHL-ligand complex.

- Protein Expression and Purification: The VCB complex (VHL, Elongin B, and Elongin C) is typically expressed in E. coli and purified using affinity and size-exclusion chromatography to ensure high purity and homogeneity.[7][8]
- Crystallization:
 - Co-crystallization: The purified VCB complex is incubated with the VHL ligand at a molar excess before setting up crystallization trials.
 - Soaking: Crystals of the apo-VCB complex are grown first and then soaked in a solution containing the VHL ligand.[9][10][11]
- Data Collection and Structure Determination: X-ray diffraction data are collected from the
 crystals at a synchrotron source. The structure is then solved using molecular replacement
 with a known VCB structure and refined to yield a high-resolution model of the complex.[9]
 [12]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This competitive binding assay is used to determine the binding affinity of unlabeled ligands.

- Reagents:
 - GST-tagged VCB complex
 - Terbium-labeled anti-GST antibody (donor fluorophore)



- BODIPY FL VH032 (fluorescently labeled VHL ligand, acceptor fluorophore)[4]
- Test compounds (unlabeled VHL ligands)
- Procedure:
 - A constant concentration of GST-VCB, Terbium-anti-GST antibody, and BODIPY FL VH032 are incubated together.
 - Increasing concentrations of the test compound are added to the mixture.
 - The test compound competes with BODIPY FL VH032 for binding to VHL, leading to a decrease in the FRET signal.
 - The IC50 value is determined by plotting the FRET signal against the test compound concentration. The Ki can then be calculated from the IC50.[4]

Isothermal Titration Calorimetry (ITC)

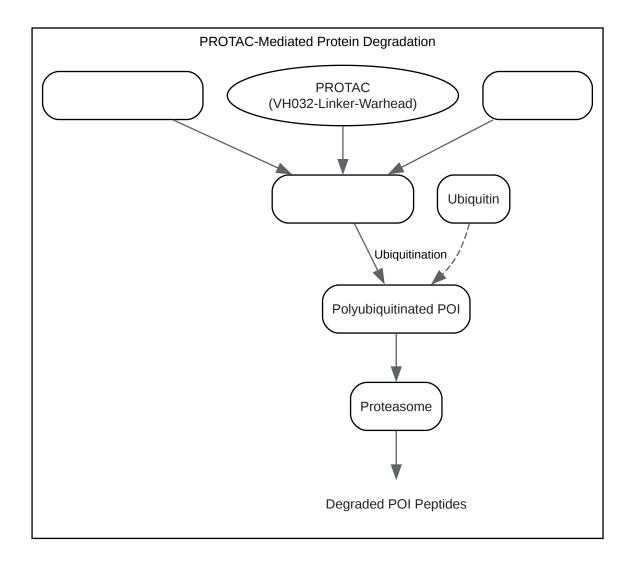
ITC directly measures the heat change upon binding, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (Δ H) of binding.

- Sample Preparation: The purified VCB complex is placed in the sample cell, and the VHL ligand is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
- Titration: The ligand is injected into the protein solution in small, sequential aliquots.
- Data Analysis: The heat released or absorbed after each injection is measured. The resulting data are fit to a binding model to determine the thermodynamic parameters of the interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the structural analysis of VHL-ligand complexes.

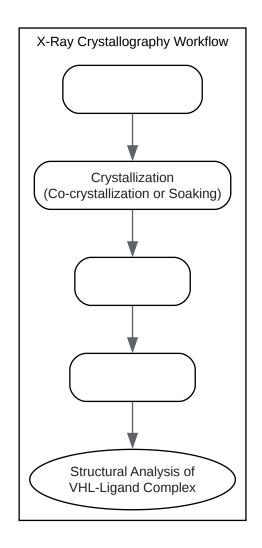




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Caption: Mechanism of PROTAC-induced protein degradation.





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Caption: Workflow for determining VHL-ligand complex structures.

In conclusion, the structural and biophysical data presented in this guide provide a framework for the rational selection and design of VHL ligands for PROTAC applications. While VH032 remains a foundational scaffold, the continuous exploration of novel derivatives with improved binding affinities and physicochemical properties is a promising avenue for the development of next-generation protein degraders.

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